molecular formula C12H8N4O B12794569 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine CAS No. 93745-56-3

3-Nitroso-2-phenylimidazo(1,2-a)pyrazine

Cat. No.: B12794569
CAS No.: 93745-56-3
M. Wt: 224.22 g/mol
InChI Key: JLTQQJBHMCYUJH-UHFFFAOYSA-N
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Description

3-Nitroso-2-phenylimidazo(1,2-a)pyrazine is a heterocyclic compound that belongs to the class of imidazopyrazines It is characterized by the presence of a nitroso group at the 3-position and a phenyl group at the 2-position of the imidazo(1,2-a)pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylimidazo(1,2-a)pyrazine with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction is usually carried out in a solvent like acetic acid at a controlled temperature to ensure the formation of the nitroso derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Nitroso-2-phenylimidazo(1,2-a)pyrazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring and the imidazo(1,2-a)pyrazine core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of 3-nitro-2-phenylimidazo(1,2-a)pyrazine.

    Reduction: Formation of 3-amino-2-phenylimidazo(1,2-a)pyrazine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Nitroso-2-phenylimidazo(1,2-a)pyrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. This compound may also interact with enzymes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitroso-2-phenylimidazo(1,2-a)pyridine: Similar structure but with a pyridine ring instead of a pyrazine ring.

    2-Phenylimidazo(1,2-a)pyrazine: Lacks the nitroso group, affecting its reactivity and biological activity.

    3-Nitroso-2-phenylimidazo(1,2-a)pyrimidine: Contains a pyrimidine ring, leading to different chemical and biological properties.

Uniqueness

3-Nitroso-2-phenylimidazo(1,2-a)pyrazine is unique due to the presence of both a nitroso group and a phenyl group, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

3-nitroso-2-phenylimidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O/c17-15-12-11(9-4-2-1-3-5-9)14-10-8-13-6-7-16(10)12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTQQJBHMCYUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CN=CC3=N2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239562
Record name 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93745-56-3
Record name 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093745563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC369063
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369063
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitroso-2-phenylimidazo(1,2-a)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITROSO-2-PHENYLIMIDAZO(1,2-A)PYRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B96NHB3HPE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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